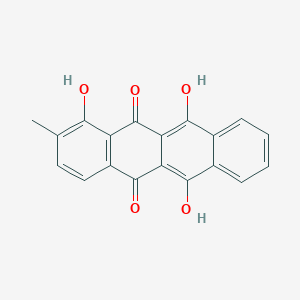
1,6,11-trihydroxy-2-methyltetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,11-Trihydroxy-2-methyltetracene-5,12-dione is a tetracene derivative known for its significant biological activities, particularly in the field of anticancer research. This compound is characterized by its tetracyclic structure with multiple hydroxyl groups, which contribute to its reactivity and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,6,11-trihydroxy-2-methyltetracene-5,12-dione typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the tetracene core, followed by selective hydroxylation and methylation steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,6,11-Trihydroxy-2-methyltetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include acidic or basic catalysts, depending on the desired substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted tetracene derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The compound exerts its effects primarily through interactions with DNA and proteins. It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit key enzymes involved in cell proliferation, further contributing to its anticancer activity .
Comparison with Similar Compounds
Tetracenomycin B1: Another tetracene derivative with similar biological activities.
4,6,11-Trihydroxy-9-propyltetracene-5,12-dione: Known for its cytotoxic effects against cancer cell lines
Uniqueness: 1,6,11-Trihydroxy-2-methyltetracene-5,12-dione is unique due to its specific hydroxylation pattern and methyl group, which contribute to its distinct reactivity and biological interactions. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for anticancer research .
Properties
Molecular Formula |
C19H12O5 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1,6,11-trihydroxy-2-methyltetracene-5,12-dione |
InChI |
InChI=1S/C19H12O5/c1-8-6-7-11-12(15(8)20)19(24)14-13(18(11)23)16(21)9-4-2-3-5-10(9)17(14)22/h2-7,20-22H,1H3 |
InChI Key |
IQULEQCYXGXJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
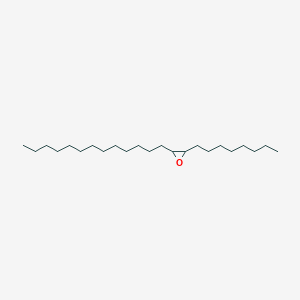
diphenyl-](/img/structure/B14397419.png)
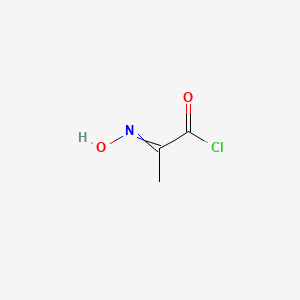

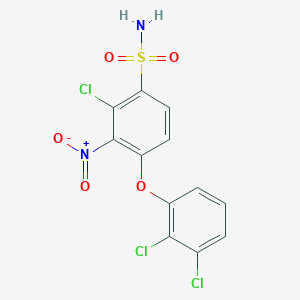
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
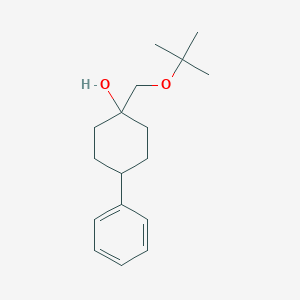
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
